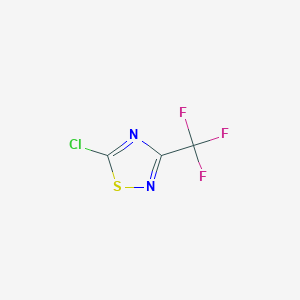

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

Description

The exact mass of the compound 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF3N2S/c4-2-8-1(9-10-2)3(5,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZJFFUPCJJZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534289 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-35-5 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole CAS number

An In-Depth Technical Guide to 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, a halogenated heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. The document details its fundamental physicochemical properties, explores plausible synthetic routes with mechanistic considerations, and analyzes its chemical reactivity, highlighting its potential as a versatile intermediate for the synthesis of complex, biologically active molecules. Emphasis is placed on the strategic importance of the trifluoromethyl and chloro substituents, which impart unique electronic properties and provide vectors for further chemical modification. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Core Compound Identification

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is a key heterocyclic building block. The 1,2,4-thiadiazole ring is an electron-deficient aromatic system, a feature that enhances both its stability and its reactivity profile, making it a valuable scaffold in synthetic chemistry.[1] The presence of a trifluoromethyl (-CF₃) group, a common moiety in modern pharmaceuticals, often enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties like membrane permeability.[1] The chlorine atom at the 5-position serves as a versatile leaving group, enabling a wide array of nucleophilic substitution and cross-coupling reactions.[1][2]

Chemical Abstract Service (CAS) Number: 672-35-5[3][4][5]

Physicochemical and Spectroscopic Properties

The defining characteristics of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole are summarized below. These properties are critical for designing reaction conditions, purification strategies, and analytical methods.

| Property | Value | Source |

| CAS Number | 672-35-5 | [3][4][5] |

| Molecular Formula | C₃ClF₃N₂S | [3][4] |

| Molecular Weight | 188.56 g/mol | [3][4] |

| SMILES | C1(=NSC(=N1)Cl)C(F)(F)F | [4] |

| Predicted Boiling Point | 154.0 ± 50.0 °C | [3] |

| Predicted Density | 1.701 ± 0.06 g/cm³ | [3] |

| Appearance | Orange Solid / Clear Liquid | [4][6] |

Note: Some physical properties, such as boiling point and density, are predicted values derived from computational models.

Synthesis and Mechanistic Considerations

While specific, scaled-up manufacturing protocols are often proprietary, the synthesis of substituted 1,2,4-thiadiazoles generally follows established heterocyclic chemistry principles. A plausible and common approach involves the cyclization of a trifluoroacetyl-substituted amidine or related precursor with a chlorinating/oxidizing agent.

The causality behind this strategy lies in forming the N-C-S-C-N heterocyclic core. The trifluoroacetyl group provides the C3 and the -CF₃ moiety, while a suitable nitrogen- and sulfur-containing precursor provides the remaining atoms. The final chlorination step establishes the reactive handle at the C5 position.

Caption: Proposed high-level workflow for the synthesis of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, step-by-step methodology based on general syntheses of related halogenated thiadiazoles.[2][7] Note: This procedure must be adapted and optimized under expert supervision in a controlled laboratory setting.

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine trifluoroacetamide (1.0 eq) with an appropriate anhydrous solvent (e.g., acetonitrile or toluene).

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add chlorocarbonylsulfenyl chloride (1.1 eq) dropwise over 30 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-80°C) for 4-6 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water to quench any unreacted reagents.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified via column chromatography over silica gel to yield the final, pure compound.[8]

Chemical Reactivity and Derivatization

The utility of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole as a synthetic intermediate stems from its distinct reactive sites. The electron-deficient nature of the thiadiazole ring, combined with the specific substituents, dictates its chemical behavior.

-

Nucleophilic Aromatic Substitution (SₙAr) at C5: The chlorine atom at the 5-position is the primary site for functionalization. It is readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to generate diverse libraries of substituted thiadiazoles.[1][2] This is the most common and powerful application of this building block in medicinal and agrochemical discovery.

-

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids) or Stille (with organostannanes) couplings.[1] This allows for the formation of C-C bonds, connecting the thiadiazole core to other aromatic or aliphatic systems.

-

Ring Stability: The trifluoromethyl group enhances the stability of the thiadiazole ring against oxidative degradation, a valuable attribute for developing robust end-products.[1]

Caption: Key reactivity pathways for the derivatization of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole.

Applications in Research and Development

The 1,2,4-thiadiazole scaffold is a component of various biologically active compounds. Its structural isomer, 1,3,4-thiadiazole, is particularly well-studied and found in molecules with antimicrobial, anticancer, and antiviral properties.[9][10][11][12] By extension, 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole serves as a high-value starting material for accessing novel chemical entities with therapeutic or agrochemical potential.

-

Medicinal Chemistry: Researchers utilize this compound to synthesize novel enzyme inhibitors or receptor modulators.[1] The trifluoromethyl-thiadiazole core can act as a bioisostere for other chemical groups, helping to optimize lead compounds for potency and ADME (absorption, distribution, metabolism, and excretion) properties. The ability to easily generate libraries of derivatives via substitution at the C5-chloro position is invaluable for structure-activity relationship (SAR) studies.[1]

-

Agrochemicals: Thiadiazole derivatives have been investigated for use as pesticides, herbicides, and plant growth regulators.[10][13] The stability imparted by the fluorinated group makes this scaffold attractive for developing compounds that can withstand environmental degradation.

-

Materials Science: The electron-deficient nature of the ring system suggests potential applications in the development of novel organic electronic materials, although this area is less explored than its life sciences applications.[1]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are mandatory when handling 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14][15] It is also known to cause serious eye irritation and may cause respiratory irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][16] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[14][16]

-

Handling: Avoid all personal contact.[14] Do not eat, drink, or smoke in the handling area.[14] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. Store locked up.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole (CAS No. 672-35-5) is a strategically important chemical building block. Its unique combination of a stable, electron-deficient thiadiazole core, a metabolically robust trifluoromethyl group, and a highly reactive chlorine handle makes it an enabling reagent for discovery chemistry. For researchers in drug development and agrochemical synthesis, this compound offers a reliable and versatile platform for accessing novel and diverse molecular architectures with significant potential for biological activity. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in scientific innovation.

References

-

Safety Data Sheet - 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole. XiXisys. [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. International Union of Crystallography. [Link]

-

5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159. PubChem. [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). National Institutes of Health (NIH). [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (NIH). [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Institutes of Health (NIH). [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. National Institutes of Health (NIH). [Link]

-

Understanding the Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in Synthesis. sfcchem.com. [Link]

-

A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health (NIH). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-3-(trifluoroMethyl)-1,2,4-thiadiazole CAS#: 672-35-5 [chemicalbook.com]

- 4. 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | 672-35-5 | AAA67235 [biosynth.com]

- 5. 5-Chloro-3-(trifluoroMethyl)-1,2,4-thiadiazole | 672-35-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pharmedicopublishers.com [pharmedicopublishers.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]

- 13. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 672-35-5 Name: 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole [xixisys.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

Abstract: This document provides an in-depth technical examination of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole (CAS No. 672-35-5), a heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The unique combination of a reactive chloro-substituent and an electron-withdrawing trifluoromethyl group on the stable 1,2,4-thiadiazole scaffold imparts a distinct profile of reactivity and physicochemical properties. This guide moves beyond a simple data sheet to explore the causality behind its characteristics, offering field-proven insights into its analysis, reactivity, and application as a versatile synthetic building block. We will cover its core molecular profile, thermodynamic and solubility properties, a comprehensive workflow for spectroscopic characterization, and its principal chemical reactivity. This guide is intended for scientists and drug development professionals seeking a foundational understanding of this compound for synthetic and research applications.

Introduction: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in the design of biologically active molecules.[1] Its structural similarity to the pyrimidine moiety allows it to act as a bioisostere, capable of interacting with biological targets involved in nucleic acid processes.[2] Thiadiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3]

The utility of the thiadiazole core is significantly enhanced by its substituents. The introduction of a halogen, such as chlorine at the 5-position, creates a highly reactive site for nucleophilic substitution, enabling the facile generation of diverse molecular libraries.[1][4] Concurrently, the presence of a trifluoromethyl (-CF₃) group, as seen in 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, offers several strategic advantages. The -CF₃ group is a potent electron-withdrawing moiety that enhances the electrophilicity of the thiadiazole ring, influences the reactivity of the C5-chloro group, and can significantly improve metabolic stability and lipophilicity, properties that are critical for developing effective therapeutic agents.[5]

Core Molecular Profile

A precise understanding of the fundamental molecular identity is the first step in any rigorous scientific investigation.

| Identifier | Value | Reference |

| Chemical Name | 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | [6] |

| CAS Number | 672-35-5 | [6][7] |

| Molecular Formula | C₃ClF₃N₂S | [6][7] |

| Molecular Weight | 188.56 g/mol | [6][7] |

| Canonical SMILES | C1(=NSC(=N1)Cl)C(F)(F)(F) | [6] |

Physicochemical and Thermodynamic Properties

The bulk properties of a compound dictate its handling, storage, formulation, and pharmacokinetic behavior.

| Property | Value / Observation | Rationale & Significance |

| Appearance | Orange solid | The color may be indicative of the electronic conjugation within the molecule.[6] |

| Melting Point | Data not available in cited literature. Requires experimental determination. | The melting point is a critical indicator of purity and lattice energy. Related compounds like 5-chloro-3-methyl-1,2,4-thiadiazole melt around 75-77 °C.[8] |

| Boiling Point | Data not available in cited literature. | Due to its solid nature at room temperature, boiling point would be determined under vacuum to prevent decomposition. |

| Solubility | Insoluble in water; likely soluble in common organic solvents (e.g., DCM, THF, DMSO). | The trifluoromethyl group significantly increases lipophilicity (Predicted LogP ~2.8), favoring solubility in non-polar organic solvents over aqueous media.[5] This property is crucial for predicting membrane permeability. |

| Thermal Stability | Stable at temperatures up to 250°C. | This high thermal stability allows for a wide range of reaction conditions without significant degradation, making it a robust synthetic intermediate.[6] |

Spectroscopic Characterization: A Validating Workflow

Structural confirmation is paramount. The following section details not just the expected data but the logical workflow for achieving unambiguous characterization, a self-validating system for confirming the identity and purity of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole.

Caption: Workflow for the comprehensive spectroscopic characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework and confirming the presence of fluorine.

Experimental Protocol:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Acquire ¹⁹F, ¹³C, and proton-decoupled ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

Expert Analysis of Expected Spectra:

-

¹⁹F NMR: The most telling spectrum. A sharp, intense singlet is expected. Its chemical shift will be characteristic of the -CF₃ group attached to an aromatic system. The absence of coupling confirms the C-CF₃ structure.

-

¹³C NMR: Two distinct signals are expected for the carbon atoms of the thiadiazole ring. Their chemical shifts will be significantly downfield due to the influence of the electronegative nitrogen, sulfur, and chlorine atoms. A third signal, corresponding to the trifluoromethyl carbon, will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

-

¹H NMR: A null result is expected. The absence of any signals in the proton NMR spectrum is a key piece of evidence confirming the compound's structure, which lacks C-H bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and cost-effective method for identifying key functional groups and confirming the presence of specific bonds.

Experimental Protocol:

-

Thoroughly grind 1-2 mg of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[9]

Expert Analysis of Expected Spectra:

-

C-F Vibrations: Look for very strong, characteristic absorption bands in the 1300-1100 cm⁻¹ region, which are indicative of C-F stretching.[10]

-

Ring Vibrations: Absorption bands corresponding to C=N and N-S stretching within the thiadiazole ring are expected in the 1600-1400 cm⁻¹ region.

-

C-Cl Vibration: A weaker absorption corresponding to the C-Cl stretch is expected at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS)

MS provides definitive proof of the compound's molecular weight and elemental composition.

Expert Analysis of Expected Spectra: Using a high-resolution technique like ESI-TOF, the primary observation will be the molecular ion peak [M]⁺. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this will appear as two distinct peaks:

-

[M]⁺ peak: at m/z corresponding to the molecular weight with ³⁵Cl (approx. 187.94).

-

[M+2]⁺ peak: at m/z corresponding to the molecular weight with ³⁷Cl (approx. 189.94).

The relative intensity of these two peaks should be approximately 3:1, which is the hallmark isotopic signature of a molecule containing a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The value of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole lies in its predictable and useful reactivity, primarily centered around the C5-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The 1,2,4-thiadiazole ring is inherently electron-deficient.[5] This deficiency is further amplified by the potent electron-withdrawing -CF₃ group, which strongly activates the C5 position towards nucleophilic attack. The chlorine atom serves as an excellent leaving group, making SNAr the principal and most synthetically valuable reaction for this compound.[4]

This reactivity allows for the straightforward introduction of a wide array of functional groups, making it a powerful building block for creating libraries of novel compounds for screening in drug discovery and agrochemical development.[5][11]

Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr) at the C5 position.

Conclusion

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is a highly functionalized heterocyclic building block with a compelling set of physicochemical properties. Its high thermal stability, predictable solubility profile, and, most importantly, the activated C5-chloro group make it an exceptionally valuable intermediate for chemical synthesis. The strong electron-withdrawing nature of the trifluoromethyl group not only governs its reactivity but also imparts characteristics desirable in modern drug and agrochemical design, such as metabolic stability and enhanced lipophilicity. The comprehensive analytical workflow detailed herein provides a robust framework for researchers to reliably verify its structure and purity, ensuring the integrity of subsequent synthetic transformations and biological evaluations.

References

-

PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]

-

ChemBK. (2024). 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE. Retrieved from [Link]

-

Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

ChemBK. (2024). 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole. Retrieved from [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Retrieved from [Link]

-

ISRES. (n.d.). Thiadiazoles and Their Properties. Retrieved from [Link]

-

Siddiqui, N., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]

-

Geetha, D., et al. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). NIH. Retrieved from [Link]

-

Taha, M., et al. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. Retrieved from [Link]

-

Cai, W-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Retrieved from [Link]

Sources

- 1. isres.org [isres.org]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | 672-35-5 | AAA67235 [biosynth.com]

- 7. 5-Chloro-3-(trifluoroMethyl)-1,2,4-thiadiazole CAS#: 672-35-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, a heterocyclic compound of interest in pharmaceutical and materials science. For researchers, scientists, and drug development professionals, precise structural elucidation is paramount. This document moves beyond a standard procedural outline to address a critical and defining characteristic of this molecule's ¹H NMR spectrum: its inherent lack of proton signals. We will explore the causality behind this "silent" spectrum, detail the practical implications for analysis, and present a validated, multi-nuclear NMR approach (¹³C and ¹⁹F) as the definitive method for structural confirmation. This guide is designed to be a self-validating system, equipping the scientist with the theoretical grounding and practical protocols necessary for accurate and efficient characterization.

Introduction: The Structural Uniqueness of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole (CAS No. 672-35-5) is a five-membered aromatic heterocycle featuring a unique substitution pattern.[1][2] Its molecular formula is C₃ClF₃N₂S, with a molecular weight of 188.56 g/mol .[1][3] The structure is defined by two powerful electron-withdrawing groups attached to the thiadiazole core: a chloro group at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position.[4] This substitution pattern not only dictates the molecule's chemical reactivity and potential biological activity but also fundamentally defines its signature in ¹H NMR spectroscopy.

The core directive of this guide is to address the most salient feature of its proton NMR spectrum—the absence of signals originating from the molecule itself. Understanding this is not an indication of experimental failure but rather a primary data point confirming the molecule's hydrogen-deficient structure.

The Predicted ¹H NMR Spectrum: An Analysis of the Void

The foundational principle of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the detection of nuclear spin transitions of the hydrogen-1 isotope. Consequently, a molecule devoid of hydrogen atoms will not produce a ¹H NMR signal.

An examination of the structure of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole reveals that every potential proton-bearing position on the aromatic ring is substituted. The carbon atoms at positions 3 and 5 are bonded to the trifluoromethyl and chloro groups, respectively.

Therefore, a pure, anhydrous sample of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, when analyzed in a perfectly deuterated solvent, is predicted to have a ¹H NMR spectrum that is entirely blank.

In a real-world laboratory setting, however, a spectrum is never truly blank. The signals that are observed serve as indicators of the experimental environment.

What to Expect in a Practical ¹H NMR Analysis:

In a typical experiment, the observed signals will arise exclusively from three sources:

-

Residual Protons in Deuterated Solvents: Even high-purity deuterated solvents contain trace amounts of their protonated counterparts (e.g., CHCl₃ in CDCl₃ or DMSO-d₅ in DMSO-d₆). These residual solvent peaks are often the most prominent signals in the spectrum.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is typically added, which produces a sharp singlet at 0.00 ppm.[5]

-

Proton-Containing Impurities: Trace impurities from the synthesis or purification steps (e.g., residual ethyl acetate or hexane) or moisture (H₂O) may also be visible.

The table below summarizes the expected signals in a practical ¹H NMR acquisition, none of which originate from the target molecule.

| Signal Source | Typical Chemical Shift (δ, ppm) | Multiplicity | Causality & Notes |

| Tetramethylsilane (TMS) | 0.00 | Singlet (s) | Internal standard for chemical shift calibration.[5] |

| Residual Chloroform | ~7.26 | Singlet (s) | Residual CHCl₃ in CDCl₃ solvent. |

| Residual DMSO | ~2.50 | Quintet | Residual DMSO-d₅ in DMSO-d₆ solvent.[6] |

| Water | Variable (1.5-4.7) | Broad Singlet | Moisture in the sample or solvent. Position is dependent on solvent and temperature. |

| Synthesis Impurities | Variable | Variable | Signals from residual solvents (e.g., hexane, ethyl acetate) or starting materials. |

The Essential Multi-Nuclear Approach for Structural Elucidation

Given the limitations of ¹H NMR, a comprehensive characterization of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is critically dependent on other NMR techniques. ¹³C and ¹⁹F NMR spectroscopy provide the unambiguous data required for structural confirmation.

¹³C NMR Spectroscopy: Deciphering the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will provide direct evidence of the carbon framework. Three distinct signals are predicted for this molecule:

-

Thiadiazole Ring Carbons (C3 & C5): Two signals are expected in the aromatic region, typically between 150-175 ppm for substituted thiadiazoles.[7][8]

-

Trifluoromethyl Carbon (C of -CF₃): One signal is expected, but its appearance is dramatically affected by the attached fluorine atoms.

The critical diagnostic feature is the carbon-fluorine coupling:

-

¹JCF Coupling: The carbon of the -CF₃ group will appear as a sharp quartet due to coupling with the three fluorine atoms. The coupling constant (¹JCF) is typically large, around 270-280 Hz.[9]

-

²JCF Coupling: The thiadiazole carbon directly attached to the -CF₃ group (C3) will also appear as a quartet , but with a much smaller coupling constant (²JCF) of approximately 30-40 Hz.[9]

The presence of these two distinct quartets is an irrefutable signature of the C-CF₃ moiety.

¹⁹F NMR Spectroscopy: The Most Direct Confirmation

¹⁹F NMR is an exceptionally sensitive and powerful technique for fluorinated compounds. For 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, the spectrum is elegantly simple and confirmatory.

-

Predicted Spectrum: A single, sharp singlet is expected.

-

Causality: The three fluorine atoms of the -CF₃ group are chemically and magnetically equivalent, and there are no other fluorine atoms in the molecule for them to couple with.

-

Chemical Shift: The chemical shift will be characteristic of a -CF₃ group attached to an electron-deficient heterocyclic ring.[10][11]

The logical workflow for the spectroscopic analysis of this compound is visualized below, emphasizing the pivot from ¹H NMR to other, more informative techniques.

Caption: Logical workflow for the NMR analysis of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole.

Experimental Protocols

Trustworthy data originates from meticulous experimental execution. The following protocols are provided as a self-validating standard for acquiring high-quality NMR data for this compound.

Protocol for NMR Sample Preparation

-

Material Weighing: Accurately weigh approximately 10-15 mg of purified 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole directly into a clean, dry vial.

-

Solvent Selection & Addition: Select a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Using a calibrated pipette, add 0.6-0.7 mL of the solvent to the vial.

-

Internal Standard: If the solvent does not already contain an internal standard, add a minimal amount of Tetramethylsilane (TMS).

-

Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Avoid any solid material transfer.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol for Multi-Nuclear NMR Data Acquisition

This protocol assumes the use of a standard 400 MHz or 500 MHz NMR spectrometer.

-

Instrument Preparation: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical solvent peak).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Causality: The primary purpose is not to observe the compound but to verify its purity from proton-containing contaminants and to confirm the positions of the residual solvent and TMS peaks.

-

Typical Parameters: Spectral width of ~16 ppm, 32-64 scans, relaxation delay (d1) of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel. No external standard is typically required as the spectrometer's frequency provides an absolute reference, but an external standard can be used for precise comparisons.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Causality: This provides the most direct confirmation of the trifluoromethyl group.

-

Typical Parameters: Spectral width of ~100 ppm centered around -60 to -80 ppm, 64-128 scans, relaxation delay (d1) of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Causality: This experiment will reveal the carbon skeleton and the critical C-F coupling patterns.

-

Typical Parameters: Spectral width of ~250 ppm, 1024-4096 scans (or more, as ¹³C is an insensitive nucleus), relaxation delay (d1) of 2-5 seconds.

-

Conclusion

The characterization of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole by NMR spectroscopy serves as an exemplary case for the importance of a holistic, multi-nuclear analytical approach. The "silent" ¹H NMR spectrum, far from being uninformative, is a key piece of structural data that validates the molecule's complete lack of hydrogen atoms. For unambiguous structural elucidation, this guide establishes that ¹³C and ¹⁹F NMR are not merely supplementary but are, in fact, the primary and essential techniques. The observation of a single sharp singlet in the ¹⁹F spectrum and the characteristic C-F coupling quartets in the ¹³C spectrum provide an irrefutable spectroscopic fingerprint. By understanding the causality behind each spectrum, researchers can interpret their data with confidence, ensuring the scientific integrity of their work in drug discovery and materials development.

References

-

Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. Available at: [Link]

-

GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online. Available at: [Link]

-

structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate. Available at: [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. International Union of Crystallography. Available at: [Link]

-

NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar. Available at: [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). National Institutes of Health. Available at: [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Available at: [Link]

-

Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole. ResearchGate. Available at: [Link]

-

Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]

Sources

- 1. 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | 672-35-5 | AAA67235 [biosynth.com]

- 2. isres.org [isres.org]

- 3. 5-Chloro-3-(trifluoroMethyl)-1,2,4-thiadiazole CAS#: 672-35-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

Abstract: This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical prediction of the ¹³C NMR spectrum, outlines a robust experimental protocol for data acquisition, and provides a detailed framework for spectral interpretation. By explaining the causal relationships behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical and educational resource for the structural elucidation of this important heterocyclic building block.

Introduction and Molecular Context

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is a heterocyclic compound of significant interest in medicinal and materials chemistry. The 1,2,4-thiadiazole core is a key pharmacophore found in a variety of biologically active molecules. The presence of both a chloro and a trifluoromethyl group imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability.

Carbon-13 NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of such compounds. It provides direct insight into the carbon skeleton, revealing the number of unique carbon environments and offering detailed information about their electronic surroundings through chemical shifts and coupling constants. This guide will systematically deconstruct the expected ¹³C NMR spectrum of the title compound, providing a predictive analysis grounded in established principles of NMR spectroscopy.

Structural Analysis and Predicted ¹³C NMR Spectrum

The chemical structure of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole dictates its ¹³C NMR spectrum. The molecule lacks any plane of symmetry, meaning all three carbon atoms—the two heterocyclic carbons (C3 and C5) and the trifluoromethyl carbon (CF₃)—are chemically non-equivalent and should produce distinct signals.

Predicting Chemical Shifts (δ)

The chemical shift of each carbon is determined by the local electronic environment, heavily influenced by the electronegativity and resonance effects of neighboring atoms and functional groups.

-

C5 (Carbon attached to Chlorine): This carbon is bonded to a highly electronegative chlorine atom, a sulfur atom, and a nitrogen atom within the heterocyclic ring. The cumulative electron-withdrawing effects of these neighbors will significantly deshield the C5 nucleus, causing its signal to appear far downfield. In related 1,2,4-thiadiazole derivatives, the ring carbons typically resonate in the range of 155-180 ppm.[1][2] The direct attachment of chlorine further enhances this downfield shift.[3] We can predict a chemical shift for C5 in the region of ~175-185 ppm .

-

C3 (Carbon attached to CF₃): This carbon is situated between two electronegative nitrogen atoms and is attached to a potent electron-withdrawing trifluoromethyl group. While the CF₃ group has a strong inductive effect, its impact on the attached carbon's chemical shift is complex.[4] The primary influence will be the deshielding from the adjacent nitrogens. Studies on similar 1,3,4-thiadiazole systems show ring carbons resonating between 160-165 ppm.[5] Therefore, a reasonable estimate for C3 is in the range of ~155-165 ppm .

-

CF₃ (Trifluoromethyl Carbon): The chemical shift of a trifluoromethyl carbon is highly characteristic. It typically appears as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The chemical shift is generally found in the range of ~115-125 ppm relative to TMS.[6][7]

Predicting Carbon-Fluorine Coupling (J_CF)

The presence of the CF₃ group introduces spin-spin coupling between the carbon and fluorine nuclei, which is critical for signal assignment.

-

¹J_CF Coupling (for the CF₃ carbon): The one-bond coupling between the carbon and the three fluorine atoms is typically very large, on the order of 270-285 Hz .[6][7] This coupling will split the CF₃ carbon signal into a distinct quartet.

-

²J_CF Coupling (for the C3 carbon): The two-bond coupling between C3 and the three fluorine atoms will also split the C3 signal into a quartet. This coupling is significantly smaller than the one-bond coupling, generally in the range of 30-40 Hz .[6] This quartet multiplicity is a key signature for identifying the carbon atom directly attached to a CF₃ group.

-

³J_CF Coupling (for the C5 carbon): A three-bond coupling may exist between C5 and the fluorine atoms, transmitted through the thiadiazole ring. This coupling is expected to be very small (< 5 Hz) and may not be resolved in a standard ¹³C NMR spectrum. Therefore, the C5 signal will likely appear as a singlet.

Summary of Predicted Spectral Data

The predicted ¹³C NMR data is summarized in the table below. This table serves as a hypothesis to be validated by experimental data.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |

| C5 | 175 – 185 | Singlet | - |

| C3 | 155 – 165 | Quartet (q) | ²J_CF ≈ 30 – 40 |

| CF₃ | 115 – 125 | Quartet (q) | ¹J_CF ≈ 270 – 285 |

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and optimization of instrument parameters. The following protocol is designed to be a self-validating system, ensuring data integrity.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-30 mg of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable first choice due to its ability to dissolve a wide range of organic compounds and its single carbon resonance at ~77.16 ppm, which can serve as a secondary chemical shift reference.

-

Add a small amount of tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

-

-

Data Acquisition Parameters:

-

Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: 30 degrees. This is a compromise between signal intensity and allowing for a shorter relaxation delay.

-

Spectral Width: Set to cover a range of 0-200 ppm.

-

Relaxation Delay (d1): Set to 2 seconds. Quaternary carbons, like C3 and C5, have longer relaxation times. A 2-second delay is a reasonable starting point to ensure they are sufficiently detected.

-

Number of Scans (ns): Start with 1024 scans. Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a significant number of scans is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals (note: ¹³C integrations are not typically used for stoichiometric analysis unless acquisition parameters are specifically optimized for quantification).

-

Pick and label the peaks.

-

Experimental Workflow Diagram

Caption: A step-by-step workflow for acquiring and processing the ¹³C NMR spectrum.

Framework for Spectral Interpretation

Interpreting the acquired spectrum involves matching the observed signals to the predicted data. The combination of chemical shift, multiplicity, and coupling constants provides a robust method for unambiguous assignment.

Assignment Logic

-

Identify the CF₃ Quartet: Scan the upfield region of the spectrum (~115-125 ppm). The signal in this area should be a quartet with a very large splitting (~270-285 Hz). This is unequivocally the CF₃ carbon.

-

Identify the C3 Quartet: Look for a second quartet in the downfield region (~155-165 ppm). This signal will have a much smaller splitting (~30-40 Hz). This quartet multiplicity confirms its identity as C3, the carbon directly bonded to the CF₃ group.

-

Identify the C5 Singlet: The remaining signal, located furthest downfield (~175-185 ppm), should appear as a singlet (or a very narrowly split multiplet). This signal corresponds to C5.

This logical process uses the unique and powerful diagnostic information from C-F coupling to securely assign all carbons in the molecule.

Assignment Confirmation Diagram

Caption: The logical flow for assigning spectral signals based on their unique features.

Conclusion

The ¹³C NMR spectrum of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is predicted to show three distinct signals corresponding to the three unique carbon atoms. The key to unambiguous assignment lies in the characteristic chemical shifts and, most importantly, the carbon-fluorine coupling patterns. The CF₃ carbon and the adjacent C3 carbon are both expected to appear as quartets, but with vastly different coupling constants (¹J_CF >> ²J_CF), allowing for their straightforward identification. The C5 carbon, being the most deshielded, will appear as a singlet at the lowest field. By following the detailed experimental protocol and applying the logical framework for interpretation outlined in this guide, researchers can confidently use ¹³C NMR to verify the structure and purity of this valuable chemical entity.

References

- Kara, Y., & Ağırbaş, H. (2004). 13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(S1), S101-S104.

-

ResearchGate. (n.d.). 13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. [Link]

-

MDPI. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(15), 4479. [Link]

-

Taylor & Francis Online. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Magnetic Resonance in Chemistry. [Link]

-

Ghaffari, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Scientific Reports, 12(1), 17359. [Link]

-

University of Regensburg. (n.d.). some previous examples (13c-nmr). Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information for Synthesis of Trifluoromethyl-Substituted Proline Analogues as 19F-NMR Labels for Peptides in Polyproline II conformation. [Link]

-

Pasinszki, T., et al. (2016). Synthesis, spectroscopy and structure of 3-chloro-4-fluoro-1,2,5-thiadiazole. Journal of Molecular Structure, 1103, 20-27. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Previous spectra [qorganica.qui.uam.es]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

Introduction: Unveiling the Molecular Blueprint

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features—a 1,2,4-thiadiazole core, a trifluoromethyl group, and a chlorine atom—confer specific physicochemical properties that are crucial for its biological activity. Mass spectrometry serves as an indispensable tool for the structural elucidation and characterization of this and related molecules. This guide provides a comprehensive overview of the theoretical and practical aspects of the mass spectrometric analysis of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, offering insights into its ionization behavior and fragmentation pathways.

The molecular formula for this compound is C₃ClF₃N₂S, with a monoisotopic mass of approximately 187.95 g/mol . The presence of both chlorine and a trifluoromethyl group makes its mass spectrometric behavior particularly distinctive and informative.

Pillar 1: Ionization Methodologies - A Comparative Analysis

The choice of ionization technique is paramount in mass spectrometry, as it dictates the nature and extent of fragmentation, and consequently, the structural information that can be gleaned. For a small, relatively volatile molecule like 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each offering unique advantages.

Electron Ionization (EI): The "Hard" Approach for Detailed Fragmentation

Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] This results in a detailed fragmentation pattern that acts as a molecular fingerprint, invaluable for structural confirmation.

The initial step in EI-MS is the bombardment of the gaseous analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+).[3] Due to the high energy involved, this molecular ion is often unstable and undergoes a cascade of fragmentation reactions.

Electrospray Ionization (ESI): The "Soft" Touch for Molecular Ion Confirmation

In contrast, Electrospray Ionization is a "soft" ionization technique that typically imparts less energy to the analyte molecule.[4][5] This method is ideal for confirming the molecular weight of a compound as it often results in the formation of a protonated molecule [M+H]⁺ with minimal fragmentation.[6] ESI is particularly useful for polar and thermally labile molecules, and its coupling with liquid chromatography (LC-ESI-MS) allows for the analysis of complex mixtures.

Pillar 2: Deciphering the Fragmentation Code - Predicted Pathways

The fragmentation of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is predicted to be influenced by the inherent instability of the thiadiazole ring and the presence of the highly electronegative trifluoromethyl and chloro substituents.

Predicted Fragmentation under Electron Ionization (EI)

Under the high-energy conditions of EI, the molecular ion of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is expected to be observed, albeit potentially at a low abundance. The most prominent fragmentation pathways are likely to involve the cleavage of the thiadiazole ring and the loss of its substituents.

Key Predicted Fragmentation Pathways:

-

Ring Cleavage: The 1,2,4-thiadiazole ring is susceptible to cleavage, a common fragmentation pattern for five-membered heterocyclic compounds. This can lead to the formation of various charged fragments.

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond would result in a fragment ion at m/z 153.

-

Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is also prone to cleavage, leading to a fragment ion at m/z 119. The loss of a CF₃ group is a known fragmentation pathway for trifluoromethyl-containing compounds.[7][8]

-

Loss of CF₂ as Difluorocarbene: A rearrangement followed by the elimination of difluorocarbene (:CF₂) could occur, resulting in a fragment ion at m/z 138.

-

Cleavage of the N-S Bond: Heterocyclic rings containing nitrogen and sulfur can undergo N-S bond cleavage, initiating a cascade of further fragmentation.

Data Presentation: Predicted EI-MS Fragments

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 188/190 | - | [C₃ClF₃N₂S]•⁺ (Molecular Ion) |

| 153/155 | •Cl | [C₃F₃N₂S]⁺ |

| 119 | •CF₃ | [C₂ClN₂S]⁺ |

| 138/140 | :CF₂ | [C₂ClF N₂S]•⁺ |

| 69 | C₂ClN₂S | [CF₃]⁺ |

| 85 | C₂F₃N₂ | [ClCS]⁺ |

Visualization: Predicted EI-MS Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole.

Predicted Behavior under Electrospray Ionization (ESI)

Given the presence of nitrogen atoms which can be protonated, positive-ion ESI is expected to be effective. The resulting mass spectrum will likely be dominated by the protonated molecule, [M+H]⁺, at m/z 189/191. Tandem mass spectrometry (MS/MS) would be required to induce fragmentation and gain further structural information.

In an MS/MS experiment, the [M+H]⁺ ion would be selected and subjected to collision-induced dissociation (CID). The fragmentation pathways would likely involve the loss of neutral molecules such as HCl or HF, and cleavage of the thiadiazole ring.

Pillar 3: Experimental Protocols - A Self-Validating System

To obtain reliable and reproducible mass spectra, adherence to validated experimental protocols is crucial.

Sample Preparation Protocol

-

Solvent Selection: Dissolve the 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole sample in a high-purity volatile solvent such as methanol or acetonitrile.[9]

-

Concentration: For ESI-MS, a typical concentration is in the range of 1-10 µg/mL.[9] For direct infusion EI-MS, a slightly higher concentration may be required.

-

Purity: Ensure the sample is free from non-volatile salts and buffers (e.g., phosphates, Tris), which can interfere with the ionization process, particularly in ESI.[4][10]

Visualization: Sample Preparation Workflow

Caption: General workflow for sample preparation for mass spectrometry analysis.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for EI analysis of volatile compounds.[2]

-

GC Separation (if necessary):

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Injection: Inject 1 µL of the sample solution.

-

Oven Program: A temperature gradient program should be used to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

-

-

Mass Spectrometer Parameters:

-

Ionization Energy: 70 eV.[3]

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and all significant fragments.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) is typically used. Direct infusion via a syringe pump is also an option for pure samples.[11]

-

LC Separation (if necessary):

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation, is recommended.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas Flow and Temperature: These parameters should be optimized to ensure efficient desolvation.

-

Mass Range: Scan from m/z 50 to 400.

-

MS/MS Analysis: If fragmentation is desired, perform a product ion scan on the [M+H]⁺ ion (m/z 189).

-

Data Interpretation: The Chlorine Isotope Signature

A key feature in the mass spectrum of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[12] This results in a characteristic M/M+2 peak pattern with a relative intensity ratio of approximately 3:1 for any fragment containing a chlorine atom.[13] This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecular ion and its fragments.

Conclusion

The mass spectrometric analysis of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole provides a wealth of structural information. Electron Ionization will yield a complex fragmentation pattern, offering a detailed structural fingerprint, while Electrospray Ionization is ideal for confirming the molecular weight. The predictable fragmentation pathways, including ring cleavage and loss of substituents, combined with the characteristic isotopic pattern of chlorine, allow for confident identification and characterization of this important heterocyclic compound. This guide provides the theoretical framework and practical protocols for researchers and scientists to effectively utilize mass spectrometry in their studies of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole and related molecules.

References

-

Sample preparation for the ES/MS. (n.d.). Retrieved from [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

-

6.4: Isotope Abundance. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

-

Using isotopic abundance patterns to count the number of chlorine atoms... (n.d.). ResearchGate. Retrieved from [Link]

-

Sample Preparation | School of Chemical Sciences. (n.d.). University of Illinois. Retrieved from [Link]

-

Interpretation of Isotope Peaks in Small Molecule LC–MS. (2006, April 1). LCGC International. Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022, May 7). The Elkhemist. Retrieved from [Link]

-

Fragment loss of CF3 group. (2008, June 27). ACD/Labs. Retrieved from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). National Institutes of Health. Retrieved from [Link]

-

Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). Retrieved from [Link]

-

What is the difference of spectra of EI-MS and ESI-MS/MS? (2021, August 7). Chemistry Stack Exchange. Retrieved from [Link]

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectrometry. (2024, April 15). Read Chemistry. Retrieved from [Link]

-

High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

3M Environmental Laboratory. (n.d.). Retrieved from [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (n.d.). Spectroscopy Online. Retrieved from [Link]

-

What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? (2012, April 25). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. Retrieved from [Link]

-

Standard Operating Procedure MEL 730136, Version 2.0, Extraction and Analysis of 6PPD-Quinone by EPA 1634. (n.d.). Washington State Department of Ecology. Retrieved from [Link]

-

Mass spectral interpretation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023, January 18). National Institutes of Health. Retrieved from [Link]

-

Reductive cleavage of annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides: medium sized ring azasultams. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. (2006). Rapid Communications in Mass Spectrometry, 20(5), 823-8. [Link]

-

Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

Advanced Organic Mass Spectrometry. (n.d.). Retrieved from [Link]

-

Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2015). Journal of the American Chemical Society, 137(15), 5186-5191. [Link]

-

Discovery, synthesis and mechanism study of 2,3,5-substituted[4][12][14]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (2023). European Journal of Medicinal Chemistry, 250, 115129. [Link]

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. thiele.ruc.dk [thiele.ruc.dk]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. researchgate.net [researchgate.net]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

infrared spectroscopy of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic properties of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole. As a heterocyclic compound incorporating both a trifluoromethyl group and a chlorine atom, its structural elucidation relies heavily on precise vibrational analysis. This document, written from the perspective of a Senior Application Scientist, details the theoretical underpinnings of its IR spectrum, provides a robust experimental protocol for data acquisition using Fourier Transform Infrared (FTIR) spectroscopy, and offers a detailed interpretation of the principal absorption bands. The causality behind experimental choices is explained to ensure methodological soundness and data integrity.

Introduction and Significance

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole (C₃ClF₃N₂S, CAS No. 672-35-5) is a five-membered heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1][2] The 1,2,4-thiadiazole ring system is a key pharmacophore in various biologically active molecules, and the incorporation of a trifluoromethyl (CF₃) group can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[3][4]

Infrared spectroscopy is an indispensable, non-destructive analytical technique for the structural verification and quality assessment of such molecules. It provides a unique "molecular fingerprint" by probing the vibrational modes of the covalent bonds within the structure. For 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, IR spectroscopy is critical for confirming the integrity of the thiadiazole ring and verifying the presence of the key C-CF₃ and C-Cl functional groups.

Theoretical Foundations of the IR Spectrum

The infrared spectrum of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is dominated by the vibrational modes of its three primary structural components: the 1,2,4-thiadiazole ring, the trifluoromethyl (CF₃) group, and the carbon-chlorine (C-Cl) bond. A molecule with N atoms has 3N-6 fundamental vibrational modes; for this molecule (N=8), there are 18 normal modes, all of which are formally IR active.

-

Trifluoromethyl (CF₃) Group Vibrations : The CF₃ group is known for producing some of the most intense absorption bands in an IR spectrum due to the large change in dipole moment during C-F bond vibrations.[5] Key vibrations include:

-

Symmetric and Asymmetric C-F Stretching: These occur at high frequencies and are typically very strong. The asymmetric stretches are found at higher wavenumbers than the symmetric ones.[5][6]

-

Deformation (Bending) Modes: Symmetric (scissoring) and asymmetric (rocking) deformation modes of the CF₃ group appear at lower frequencies.

-

-

1,2,4-Thiadiazole Ring Vibrations : The heterocyclic ring gives rise to a series of characteristic stretching and deformation modes.

-

C=N Stretching: The double bonds within the ring result in stretching vibrations in the 1650-1550 cm⁻¹ region.[7][8]

-

Ring "Breathing" and Deformation Modes: A complex series of absorptions in the fingerprint region (1500-600 cm⁻¹) arise from the coupled stretching and bending of the C-N, C-S, and N-S bonds, as well as in-plane and out-of-plane ring deformations.[9]

-

-

Carbon-Chlorine (C-Cl) Bond Vibration :

The molecular structure and its key functional groups are illustrated below.

Caption: Molecular structure of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This section outlines a validated protocol for obtaining a high-quality FTIR spectrum of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, which is a solid at room temperature.[1] The choice of the KBr pellet method is deliberate; it provides a uniform dispersion of the solid analyte in an IR-transparent matrix, minimizing scattering effects and producing sharp, well-defined absorption bands.

Materials and Instrumentation

-

Analyte: 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, analytical grade.

-

Matrix: Potassium Bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 4 hours prior to use to eliminate water absorption bands.

-

Equipment:

-

Agate mortar and pestle.

-

Hydraulic press with pellet-forming die.

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a DTGS detector and KBr beamsplitter), capable of scanning from 4000 to 400 cm⁻¹.

-

Step-by-Step Methodology

-

Sample Preparation (KBr Pellet Technique):

-

Weigh approximately 1-2 mg of the analyte and 150-200 mg of dried spectroscopic grade KBr. The precise ratio is critical; too much sample leads to total absorption (flat-topped peaks), while too little results in a weak signal.

-

Grind the KBr in the agate mortar first to create a fine, powder-like base.

-

Add the analyte to the KBr powder and grind the mixture thoroughly for 3-5 minutes. The goal is to achieve a homogenous, fine powder with a particle size smaller than the wavelength of the IR radiation to reduce scattering (Christiansen effect).

-

Transfer the powder to the pellet die and press under a hydraulic press at 8-10 tons of pressure for approximately 2 minutes. This should result in a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Purge the sample compartment with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference. Collect a background spectrum of the empty sample compartment. This is a crucial self-validating step, as the instrument software will automatically ratio the sample spectrum against this background, removing instrumental and atmospheric artifacts.

-

Sample Scan: Collect the sample spectrum.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹. This provides a good balance between spectral detail and signal-to-noise ratio for a solid-phase spectrum.

-

Number of Scans: Co-add 32 scans. This improves the signal-to-noise ratio by a factor of √32.

-

-

-

Data Processing:

-

Perform a baseline correction if necessary.

-

Use the instrument software to label the peak positions (wavenumbers in cm⁻¹) for all significant absorption bands.

-

Experimental Workflow Diagram

The entire process, from preparation to analysis, is outlined in the following workflow.

Caption: Standard workflow for FTIR analysis using the KBr pellet technique.

Spectral Analysis and Interpretation

The following table summarizes the expected principal absorption bands for 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, their characteristic wavenumber regions, expected intensities, and vibrational assignments based on established group frequencies for similar compounds.[5][7][12][13]

| Wavenumber (cm⁻¹) | Expected Intensity | Assignment | Rationale and Supporting Evidence |

| 1620 - 1570 | Medium | C=N Stretching (Ring) | This region is characteristic of C=N stretching vibrations in heterocyclic systems like thiadiazoles.[7][13] The exact position depends on ring strain and conjugation. |